Manganese benzoate
Overview
Description
Manganese benzoate is an organometallic compound with the chemical formula ( \text{Mn(C}_7\text{H}_5\text{O}_2\text{)}_2 ) It consists of manganese ions coordinated to benzoate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese benzoate can be synthesized through the reaction of manganese nitrate or manganese chloride with benzoic acid in an alkaline medium. The reaction typically involves dissolving manganese salts in water, followed by the addition of benzoic acid and a base such as sodium hydroxide to facilitate the formation of this compound. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through solvent extraction or crystallization to ensure high purity of the final product. The use of continuous reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Manganese benzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form manganese oxide and benzoic acid.
Reduction: It can be reduced to manganese metal and benzoic acid under specific conditions.
Substitution: The benzoate ligands can be substituted with other ligands such as pyridine or phosphine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or tetrahydrofuran.
Major Products:
Oxidation: Manganese oxide and benzoic acid.
Reduction: Manganese metal and benzoic acid.
Substitution: Complexes with new ligands replacing the benzoate groups.
Scientific Research Applications
Manganese benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of manganese-based catalysts and materials. It also serves as a model compound for studying metal-ligand interactions.
Biology: this compound is investigated for its potential role in biological systems, particularly in mimicking the active sites of metalloenzymes.
Medicine: Research explores its potential as an antimicrobial agent and its use in drug delivery systems.
Industry: It is utilized in the production of advanced materials, including polymers and nanocomposites, due to its coordination properties and stability
Mechanism of Action
The mechanism of action of manganese benzoate involves its ability to coordinate with various ligands and participate in redox reactions. The manganese ion can exist in multiple oxidation states, allowing it to act as a catalyst in oxidation-reduction processes. The benzoate ligands stabilize the manganese ion and facilitate its interaction with other molecules. In biological systems, this compound can mimic the active sites of metalloenzymes, participating in catalytic cycles and electron transfer reactions .
Comparison with Similar Compounds
Manganese acetate: Similar to manganese benzoate but with acetate ligands instead of benzoate.
Manganese chloride: A simpler manganese salt with chloride ions.
Manganese oxalate: Contains oxalate ligands and is used in similar applications.
Comparison:
This compound vs. Manganese acetate: Both compounds are used as precursors for manganese-based catalysts, but this compound offers better solubility in organic solvents.
This compound vs. Manganese chloride: Manganese chloride is more commonly used in aqueous systems, while this compound is preferred in organic synthesis.
This compound vs. Manganese oxalate: Manganese oxalate is often used in thermal decomposition studies, whereas this compound is favored for its coordination chemistry and stability
This compound stands out due to its unique coordination properties and versatility in various chemical and biological applications. Its ability to participate in diverse reactions and form stable complexes makes it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
manganese(2+);dibenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.Mn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZIDZZDMPWRHM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Mn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10MnO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890520 | |
Record name | Benzoic acid, manganese(2+) salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60890520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-13-5, 17375-29-0 | |
Record name | Manganese benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, manganese(2+) salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, manganese(2+) salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60890520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Manganese dibenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Manganese benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANGANESE BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y84659F91J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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